3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline 3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Brand Name: Vulcanchem
CAS No.: 1211669-81-6
VCID: VC7871448
InChI: InChI=1S/C12H8ClF3N2O/c13-8-6-7(17)4-5-9(8)19-11-3-1-2-10(18-11)12(14,15)16/h1-6H,17H2
SMILES: C1=CC(=NC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F
Molecular Formula: C12H8ClF3N2O
Molecular Weight: 288.65 g/mol

3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline

CAS No.: 1211669-81-6

Cat. No.: VC7871448

Molecular Formula: C12H8ClF3N2O

Molecular Weight: 288.65 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline - 1211669-81-6

Specification

CAS No. 1211669-81-6
Molecular Formula C12H8ClF3N2O
Molecular Weight 288.65 g/mol
IUPAC Name 3-chloro-4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline
Standard InChI InChI=1S/C12H8ClF3N2O/c13-8-6-7(17)4-5-9(8)19-11-3-1-2-10(18-11)12(14,15)16/h1-6H,17H2
Standard InChI Key AORPQZYAULKIOQ-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F
Canonical SMILES C1=CC(=NC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F

Introduction

3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline is a synthetic organic compound that belongs to the class of halogenated aromatic amines. This compound is characterized by its unique structural features, which include a chloro-substituted aniline group and a pyridine ring substituted with a trifluoromethyl group. The compound's structure makes it a valuable intermediate in the synthesis of various agrochemicals, pharmaceuticals, and materials.

Synthesis

The synthesis of 3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves multi-step organic reactions, starting from commercially available precursors. A general synthetic route includes:

  • Halogenation: Introduction of the chloro group into an aniline derivative.

  • Ether Formation: Coupling of the halogenated aniline with a pyridine derivative containing a trifluoromethyl substituent via nucleophilic substitution or palladium-catalyzed coupling.

The exact conditions (e.g., solvents, catalysts) depend on the desired yield and purity.

Applications

This compound serves as a versatile intermediate in various industries:

  • Agrochemicals:

    • Used in the development of fungicides and herbicides due to its ability to inhibit key enzymatic pathways in plants and fungi.

    • Related compounds have been studied for their fungicidal activity .

  • Pharmaceuticals:

    • Potential precursor for biologically active molecules targeting diseases such as cancer or inflammation.

  • Material Science:

    • Incorporated into polymers or coatings requiring specific chemical resistance due to the trifluoromethyl group's hydrophobicity.

Analytical Characterization

To confirm its identity and purity, the compound can be analyzed using various techniques:

Table 2: Common Analytical Techniques

TechniquePurpose
NMR (1H, 13C)Structural elucidation
IR SpectroscopyIdentification of functional groups
LC-MSDetermination of molecular weight
XRDCrystallographic analysis

Research Findings

Recent studies highlight the importance of halogenated aromatic amines like this compound:

  • Biological Activity:

    • Derivatives have shown potential as enzyme inhibitors (e.g., lipoxygenase inhibitors) .

    • Related compounds exhibit antifungal properties .

  • Molecular Docking Studies:

    • Computational studies suggest strong binding affinities with target proteins, indicating potential pharmaceutical applications .

Safety and Environmental Concerns

While this compound has significant industrial applications, caution must be exercised due to potential toxicity associated with halogenated aromatic amines:

  • Toxicity: May cause irritation or sensitization upon prolonged exposure.

  • Environmental Impact: Persistent in the environment due to its halogenated nature; proper disposal methods are required.

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